3-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide
Overview
Description
3-methyl-N'-[(2-methylphenoxy)acetyl]benzohydrazide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 298.13174244 g/mol and the complexity rating of the compound is 386. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Ultrasound-mediated Synthesis and Biological Studies
A study by Venkatesan et al. (2015) highlights the ultrasound-mediated synthesis of N′-((10-alkyl-10H-phenothiazin-3-yl)methylene)benzohydrazide derivatives through condensation reactions. These compounds were tested for antibacterial and antioxidant activities, showing significant efficacy against various bacterial strains and free radical scavenging activities, respectively (Venkatesan, Satyanarayana, Mohanapriya, Khora, & Sivakumar, 2015).
Antimicrobial and Antioxidant Activities
Research by Dighade and Parikh (2017) involved synthesizing derivatives of gallic hydrazide and evaluating them for in vitro antioxidant activity. These compounds displayed promising antioxidant properties, suggesting potential applications in combating oxidative stress-related diseases (Dighade & Parikh, 2017).
Enzyme Inhibition for Therapeutic Targets
Qu et al. (2015) synthesized a benzohydrazone compound and its oxovanadium(V) complex, testing them for urease inhibitory activities. The oxovanadium complex exhibited significant inhibition against Helicobacter pylori urease, with potential implications for treating infections caused by this bacterium (Qu, Niu, Zhao, Yan, Ye, Wang, Zhang, & You, 2015).
Synthesis and Antimicrobial Activities
Shaikh (2013) synthesized N'-((2-chloro-6-methoxyquinolin-3-yl) methylidene)-substituted benzohydrazide compounds. These compounds were characterized and screened for their antibacterial activities, indicating their potential as novel antimicrobial agents (Shaikh, 2013).
Molecular Docking Studies and Cholinesterase Inhibition
Kausar et al. (2021) explored thiophene-2-carboxamide Schiff base derivatives of benzohydrazide for their inhibitory activities against cholinesterase enzymes. The compounds exhibited significant inhibition of both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), suggesting their potential for treating neurodegenerative diseases (Kausar, Murtaza, Arshad, Munir, Saleem, Rafique, & Tawab, 2021).
Properties
IUPAC Name |
3-methyl-N'-[2-(2-methylphenoxy)acetyl]benzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-6-5-8-14(10-12)17(21)19-18-16(20)11-22-15-9-4-3-7-13(15)2/h3-10H,11H2,1-2H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXMWPORNATIOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NNC(=O)COC2=CC=CC=C2C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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